Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXHTXTSSEQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 5,7-dichloroimidazo[1,2-c]pyrimidine with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate are best understood by comparing it to analogs with variations in substituents, ring systems, or halogenation patterns. Below is a detailed analysis:
Structural Analogues
2.1.1 Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.25 g/mol
- Key Differences :
- Substituents : Methyl groups replace chlorine atoms at positions 5 and 5.
- Reactivity : The absence of electron-withdrawing chlorine atoms reduces electrophilicity, making it less reactive in nucleophilic substitution reactions compared to the dichloro derivative .
- Applications : Primarily used in synthetic organic chemistry for constructing triazolo and pyrrolo derivatives rather than kinase inhibitors .
2.1.2 Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- Key Differences :
- Core Structure : Pyrazolo[1,5-a]pyrimidine replaces the imidazo[1,2-c]pyrimidine ring.
- Electronic Properties : The pyrazole ring introduces distinct electronic effects, altering binding affinity in biological targets.
- Safety Profile : Shares similar hazard statements (H315, H319, H335) but may exhibit different pharmacokinetic properties due to structural divergence .
Halogenated Derivatives
2.2.1 5,7-Dichloroimidazo[1,2-a]pyrimidine
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Differences :
- Functional Groups : Lacks the ethyl carboxylate group at position 2.
- Reactivity : Serves as a precursor for the target compound. Nucleophilic substitution occurs preferentially at position 5 due to steric and electronic factors .
- Applications : Used in regioselective synthesis of CDK inhibitors but requires further functionalization for biological activity .
2.2.2 Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₈Cl₂N₂O₂
- Molecular Weight : 259.09 g/mol
- Key Differences :
Comparative Data Table
Reactivity and Selectivity
- Nucleophilic Substitution : The dichloro substituents in the target compound enhance electrophilicity at positions 5 and 7, enabling regioselective reactions. For example, amination or alkoxylation occurs preferentially at position 5 due to reduced steric hindrance .
- Cross-Coupling Reactions: The ethyl carboxylate group at position 2 stabilizes the intermediate during Suzuki-Miyaura couplings, a feature less pronounced in non-esterified analogs like 5,7-dichloroimidazo[1,2-a]pyrimidine .
Biological Activity
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS No. 1289151-91-2) is a heterocyclic compound that has garnered significant attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₇Cl₂N₃O₂
- Molecular Weight: 260.07 g/mol
- Structure: The compound features a fused imidazo-pyrimidine ring system with two chlorine substituents at positions 5 and 7, and an ethyl carboxylate group at position 2.
This compound exhibits its biological effects through several mechanisms:
-
Enzyme Inhibition:
- It has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism and the detoxification of xenobiotics.
- The compound may also interact with other enzymes involved in cellular signaling pathways, leading to modulation of various biological processes.
-
Antiproliferative Activity:
- In cancer research, this compound has shown significant antiproliferative effects by inhibiting key signaling pathways that regulate cell growth and survival. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific cellular stress responses.
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and colon cancer) in vitro. The compound was found to activate apoptotic pathways and inhibit cell cycle progression at G0/G1 phase. -
Antimicrobial Effects:
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. -
Neuroprotective Potential:
Research exploring the neuroprotective effects of this compound highlighted its ability to modulate inflammatory responses in neuronal cells. It showed promise as a therapeutic agent for conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate, and how is structural purity validated?
- Methodological Answer : A common approach involves cyclization of 4-amino-6-chloropyrimidine derivatives with α-halocarbonyl reagents (e.g., bromoacetaldehyde diethyl acetal). For example, cyclization under reflux in aqueous media yields the imidazopyrimidine core, followed by esterification to introduce the carboxylate group . Purity is validated via HPLC (≥98% purity standards), ¹H/¹³C NMR (e.g., characteristic singlet at δ 6.46 for C2-H in the imidazo ring), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What safety protocols are critical when handling dichloroimidazopyrimidine derivatives in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact, as halogenated heterocycles may exhibit toxicity. Work in a fume hood due to volatile intermediates (e.g., triphosgene in flow synthesis). Waste must be segregated for halogenated organic compounds and processed via licensed hazardous waste disposal services .
Q. How can researchers optimize the regioselective introduction of halogens into the imidazopyrimidine scaffold?
- Methodological Answer : Regioselectivity in halogenation (e.g., at positions 5 and 7) is influenced by electronic effects. Electrophilic aromatic substitution (SEAr) favors electron-rich positions, but competing "halogen dance" phenomena may occur. Controlled reaction conditions (low temperature, slow reagent addition) and DFT-based mechanistic studies can mitigate undesired regioisomers .
Advanced Research Questions
Q. How do telescoped continuous flow systems improve the synthesis of imidazopyrimidine derivatives compared to batch methods?
- Methodological Answer : Flow synthesis enables in situ generation of reactive intermediates (e.g., ethyl isocyanoacetate from N-formylglycine and triphosgene), reducing handling of unstable compounds. A telescoped setup with sequential reactors enhances yield (e.g., 86% for pyrrolo[1,2-c]pyrimidines) and scalability while minimizing byproducts .
Q. What analytical strategies resolve contradictions in reported catalytic dehalogenation efficiencies for 5,7-dichloro-substituted derivatives?
- Methodological Answer : Discrepancies in Pd/C-catalyzed hydrogenation yields (e.g., failed dechlorination in some studies ) may arise from catalyst poisoning or steric hindrance. Pre-treatment of Pd/C (e.g., acid washing), alternative catalysts (e.g., Raney Ni), or elevated H₂ pressure (5–10 bar) can improve efficiency. Monitoring via LC-MS ensures complete dehalogenation .
Q. How can computational modeling guide the design of imidazopyrimidine-based inhibitors targeting enzymes like SHP2?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities of 5,7-dichloro derivatives to SHP2’s allosteric pocket. Focus on substituent effects (e.g., chloro groups enhancing hydrophobic interactions) and scaffold rigidity to optimize IC₅₀ values. Validate with SPR or ITC binding assays .
Q. What strategies address low yields in cyclocondensation reactions for imidazopyrimidine carboxylate esters?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of ester groups). Use anhydrous solvents (e.g., THF or DMF), Lewis acid catalysts (e.g., ZnCl₂), or microwave-assisted heating to accelerate cyclization. Purification via flash chromatography (CHCl₃/acetone, 9:1) isolates target compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
